1-Ethyl-7-methoxy-2-tetralone
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Overview
Description
1-Ethyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C13H16O2 It is a derivative of tetralone, characterized by the presence of an ethyl group at the first position and a methoxy group at the seventh position on the tetralone ring
Mechanism of Action
Target of Action
1-Ethyl-7-methoxy-2-tetralone is a synthetic compound that is used as an intermediate in the production of pharmaceuticals It is known to be an essential intermediate for the opioid analgesic drug (-)-dezocine , which targets opioid receptors in the central nervous system .
Mode of Action
Dezocine is known to exert its effects by binding to opioid receptors, leading to changes in pain perception .
Biochemical Pathways
As an intermediate in the synthesis of (-)-dezocine, it is part of the broader biochemical pathway involved in the production and action of opioid analgesics .
Result of Action
As an intermediate in the synthesis of (-)-dezocine, its incorporation into the final product contributes to the analgesic effects of the drug .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions to form oximes or hydrazones . These reactions involve the nitrogen atom acting as a nucleophile .
Cellular Effects
A structurally similar compound, 7-methoxy-1-tetralone, has been shown to induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells . It does this by regulating proliferation- and migration-related mediators including c-Met, p-AKT, NF-κB, MMP2, and MMP9 .
Molecular Mechanism
It is known that the compound can form oximes in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
A continuous-flow synthesis of a similar compound, 7-methoxy-1-tetralone, has been reported . This synthesis was efficient and highly productive, with a total reaction time markedly reduced from hours in batch to minutes in flow process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-methoxy-2-tetralone can be synthesized through several methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetralone, followed by the addition of an ethyl halide to introduce the ethyl group.
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed due to its efficiency and scalability. This method involves the use of continuous-flow reactors, which allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 1-ethyl-7-methoxy-2-tetralol.
Substitution: Various substituted tetralones depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-7-methoxy-2-tetralone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an ethyl group.
7-Methoxy-2-tetralone: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-tetralone: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 1-Ethyl-7-methoxy-2-tetralone is unique due to the combined presence of both the ethyl and methoxy groups, which influence its chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYWCVPWBNPSIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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